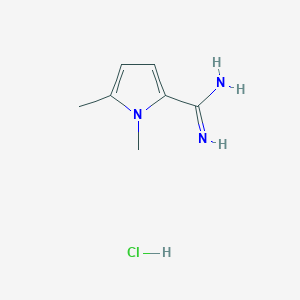

1,5-dimethyl-1H-pyrrole-2-carboximidamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

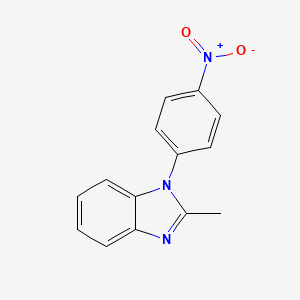

1,5-dimethyl-1H-pyrrole-2-carboximidamide hydrochloride is a chemical compound with the CAS Number 744193-07-5 and a linear formula of C7H12ClN3 . It has a molecular weight of 173.65 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H11N3.ClH/c1-5-3-4-6(7(8)9)10(5)2;/h3-4H,1-2H3,(H3,8,9);1H . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 173.65 .Scientific Research Applications

Molecular Structure and Spectroscopy

- Studies on compounds similar to 1,5-dimethyl-1H-pyrrole-2-carboximidamide hydrochloride involve detailed molecular structure analysis using spectroscopic techniques such as 1H NMR, UV–Visible, FT-IR, and mass spectroscopy. These techniques are crucial for characterizing the formation and properties of novel compounds, indicating their potential in material science and chemical synthesis (Singh et al., 2013).

Computational Chemistry

- Theoretical and computational chemistry methods, including density functional theory (DFT) and time-dependent DFT (TD-DFT), are applied to predict the molecular structure, electronic transitions, and vibrational modes of similar compounds. These computational studies provide insights into the chemical behavior and reactivity of molecules, aiding in the design of new materials and drugs (Singh et al., 2013).

Supramolecular Chemistry

- Research on compounds with pyrrole components demonstrates their role in forming supramolecular structures through hydrogen bonding. This knowledge is applied in crystal engineering to design materials with specific properties, showcasing the importance of such compounds in developing new molecular assemblies (Yin & Li, 2006).

Antimicrobial Activity

- Derivatives of pyrrole, similar to this compound, have been studied for their antimicrobial properties. Such research indicates potential applications in developing new antimicrobial agents for medical use (Hublikar et al., 2019).

Anticancer Activity

- Certain pyrrole derivatives are evaluated for their anticancer activity, showing promise in drug development for cancer treatment. These studies highlight the therapeutic potential of pyrrole-based compounds in oncology (Rasal et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Properties

IUPAC Name |

1,5-dimethylpyrrole-2-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c1-5-3-4-6(7(8)9)10(5)2;/h3-4H,1-2H3,(H3,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKSICQKAWQZNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40995946 |

Source

|

| Record name | 1,5-Dimethyl-1H-pyrrole-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40995946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744193-07-5 |

Source

|

| Record name | 1,5-Dimethyl-1H-pyrrole-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40995946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2671209.png)

![2-(4-(isopropylsulfonyl)phenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2671216.png)

![Methyl 2-(benzylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2671218.png)

![[1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/no-structure.png)

![4-((Benzyloxy)carbonyl)-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2671220.png)

![1-{[(2E)-3-phenylprop-2-enoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B2671224.png)

![N'-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide](/img/structure/B2671227.png)